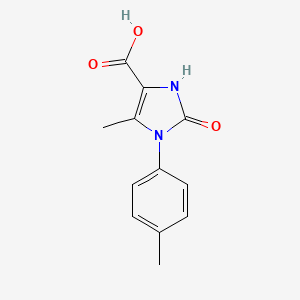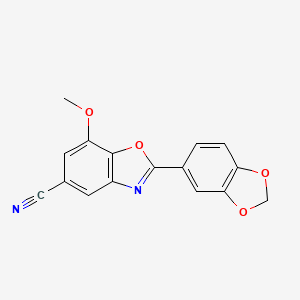![molecular formula C13H22N2O B11045529 N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide](/img/structure/B11045529.png)
N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic preparation of N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide involves several steps. While I don’t have specific synthetic details for this compound, it can be synthesized through organic reactions. Researchers typically use established methods to construct the pyrrolidine ring and introduce the ynamide functionality.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited. research laboratories can synthesize it using smaller-scale procedures.
Chemical Reactions Analysis
Reactivity: N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide may undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify the ynamide moiety.
Reduction: Reduction reactions may alter the pyrrolidine ring or the ynamide group.
Substitution: Substituents on the pyrrolidine ring can be replaced.
Addition: The ynamide triple bond allows for addition reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example:
Hydrogenation: Use hydrogen gas and a suitable catalyst for reduction.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Substitution: Employ nucleophiles (e.g., amines) and appropriate solvents.
Addition: Alkynes react with electrophiles (e.g., halogens) to form addition products.
Major Products: The major products depend on the specific reaction conditions. Potential products include substituted pyrrolidines or modified ynamides.
Scientific Research Applications
Biology and Medicine: While specific biological applications are not well-documented, compounds with pyrrolidine scaffolds often exhibit bioactivity. Further research is needed to explore its potential as a drug lead or probe.
Industry: Industrial applications remain speculative due to limited data. its unique structure may inspire novel materials or catalysts.
Mechanism of Action
The precise mechanism by which N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide exerts its effects remains an open question. Investigating its interactions with biological targets and pathways is crucial for understanding its mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide with related pyrrolidine derivatives. Highlighting its uniqueness involves considering its structural features and reactivity compared to other compounds in the same class.
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]but-2-ynamide |
InChI |
InChI=1S/C13H22N2O/c1-4-5-13(16)14-8-12-6-7-15(10-12)9-11(2)3/h11-12H,6-10H2,1-3H3,(H,14,16) |
InChI Key |
JQISPBMHAJGGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCC1CCN(C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045449.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045457.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11045462.png)

![1-cyclohexyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045466.png)
![methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate](/img/structure/B11045481.png)

![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045493.png)
![1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one](/img/structure/B11045502.png)
![7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11045505.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11045512.png)
![N-(2-(1H-Imidazol-1-yl)ethyl)-2-(3-oxo-2-(pyridin-3-ylmethyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-7-yl)acetamide](/img/structure/B11045516.png)
![3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one](/img/structure/B11045524.png)

